molecular formula C13H15N3O3S B2721413 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-12-7

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2721413
CAS RN: 896317-12-7
M. Wt: 293.34
InChI Key: GKTAXVGDLXDNHW-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Delocalization

Research on similar triazine derivatives, such as 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine, has demonstrated evidence of aromatic delocalization in the pyrazole rings. These studies have highlighted the different conformations adopted by ethylsulfanyl substituents, providing insights into molecular structures and intermolecular interactions, such as pi-stacking, which are crucial for understanding chemical reactivity and designing new molecules (Insuasty et al., 2008).

Tribological Applications

Investigations into the tribological properties and tribochemistry mechanisms of sulfur-containing triazine derivatives have shown significant improvements in antiwear and friction-reducing capacities when used as additives in water-glycol base fluids. Such studies are pivotal for the development of high-performance lubricants and understanding the underlying chemical interactions at play (Wu et al., 2017).

Synthesis Methods

A novel synthesis approach for annulated 2,2′-bipyridine ligands through the Diels–Alder reaction of 5,5′-bi-1,2,4-triazines with cyclic enamines has been developed. This method showcases the versatility of triazine derivatives in constructing complex heterocyclic compounds, highlighting their importance in organic synthesis and potential applications in creating new materials and pharmaceuticals (Rykowski et al., 2000).

Fluorescent Brighteners

Triazine-stilbene fluorescent brighteners, incorporating monophenolic antioxidants on the triazine moiety, have been synthesized and characterized. Their properties, including fastness and whiteness measurements, were evaluated, demonstrating the potential of triazine derivatives in enhancing the performance of optical brighteners for textile applications (Um et al., 2005).

properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-2-3-10-14-12(15-13(17)16(10)8-9)20-7-4-11-18-5-6-19-11/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTAXVGDLXDNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCCC3OCCO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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